molecular formula C22H20F4N2O10 B1260313 TF-Bapta CAS No. 156638-52-7

TF-Bapta

Cat. No.: B1260313
CAS No.: 156638-52-7
M. Wt: 548.4 g/mol
InChI Key: VPFWHRZSAIFDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TF-Bapta (5,5',6,6'-Tetrafluoro BAPTA), is a cell-permeant, low-affinity calcium chelator extensively used as a critical control in research to distinguish between calcium-dependent and calcium-independent cellular phenomena. Its primary research value lies in its significantly lower affinity for Ca2+ (Kd ~ 65 µM) compared to its analog BAPTA (Kd ~ 160 nM) . This 400-fold difference means that at basal cytosolic calcium concentrations (around 100 nM), this compound has minimal calcium-chelating activity, making it an ideal tool to identify non-specific or off-target effects of BAPTA that are unrelated to calcium chelation . Researchers employ this compound to dissect complex signaling pathways, particularly in studies involving apoptosis, cellular metabolism, and ion channel regulation. A key application is in cancer cell research, where this compound has been shown to mimic BAPTA in inducing the death of MCL-1-addicted cancer cells by inhibiting glycolysis and mTORC1 signaling, confirming these effects are Ca2+-independent . The compound is typically loaded into cells as a membrane-permeant acetoxymethyl ester (AM) form. Once intracellular esterases hydrolyze the ester bonds, the free acid form of this compound is trapped within the cytosol. As a synthetic calcium buffer, it helps study the role of endogenous calcium-binding proteins in shaping calcium transients during electrical activity, such as in models of epileptiform activity in neurons . This compound, Free Acid is the cell-impermeant form used for preparing stock solutions or for extracellular application. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156638-52-7

Molecular Formula

C22H20F4N2O10

Molecular Weight

548.4 g/mol

IUPAC Name

2-[2-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxymethyl)-3,4-difluoroanilino]acetic acid

InChI

InChI=1S/C22H20F4N2O10/c23-11-1-3-13(27(7-15(29)30)8-16(31)32)21(19(11)25)37-5-6-38-22-14(4-2-12(24)20(22)26)28(9-17(33)34)10-18(35)36/h1-4H,5-10H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)

InChI Key

VPFWHRZSAIFDBO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2F)F)N(CC(=O)O)CC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2F)F)N(CC(=O)O)CC(=O)O)F)F

Synonyms

1,2-bis(2-amino-5,6-difluorophenoxy)ethane-N,N,N',N'-tetraacetic acid
TF-BAPTA

Origin of Product

United States

Structural Modification and Its Impact on Research Utility

Fluorination Strategy in TF-BAPTA Design for Enhanced Spectroscopic Features

The design of this compound incorporates a key structural modification: the substitution of hydrogen atoms with fluorine atoms on the benzene (B151609) rings of the BAPTA structure. Specifically, placing fluoro groups at the meta and para positions of the benzene rings results in tetrafluoro-BAPTA (this compound) nih.gov. This fluorination strategy is not merely an arbitrary alteration; it is a deliberate design choice aimed at modulating the electronic properties of the chelator, which in turn significantly impacts its ion-binding affinity and provides unique spectroscopic handles for research.

Fluorine substitution in organic molecules is known to induce significant changes in their physical and chemical properties due to the high electronegativity and steric bulk of fluorine atoms nih.govresearchgate.net. In the context of BAPTA, this modification serves to withdraw electron density from the chelating carboxylate groups, thereby altering their affinity for cations. This principle is fundamental to the creation of a range of BAPTA analogs with a wide spectrum of dissociation constants interchim.frnih.govresearchgate.net.

A significant advantage of the fluorination in this compound is the introduction of the ¹⁹F nucleus, which is a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. The lower affinity fluoro derivatives, such as difluoroBAPTA and tetrafluoroBAPTA, have been effectively utilized for studying high concentrations of calcium using ¹⁹F NMR interchim.fr. This technique allows for the non-invasive monitoring of ion concentrations in biological systems, providing a distinct spectroscopic window that is often free from the background signals that can complicate ¹H NMR studies. The chemical shift of the ¹⁹F nucleus is sensitive to its local environment, including ion binding, making this compound a valuable probe for such investigations.

Advanced Spectroscopic Research Applications of Tf Bapta

Magnetic Resonance Imaging (MRI) Methodologies Utilizing TF-BAPTA

This compound has emerged as a promising ¹⁹F probe for advanced MRI techniques, particularly those based on chemical exchange, due to its unique spectroscopic properties and its ability to interact with specific metal ions.

Ion Chemical Exchange Saturation Transfer (iCEST) is an MRI methodology that leverages the dynamic exchange between an ion-bound ¹⁹F chelate and its free form to generate image contrast rsc.orgbeilstein-journals.orgacs.org. In this technique, a radiofrequency (RF) saturation pulse is applied at the specific ¹⁹F frequency of the ion-bound this compound complex. Through chemical exchange, this saturation is transferred to the more abundant free this compound, leading to a reduction in its signal intensity, which is then detected as a change in MRI contrast nih.govnih.govacs.orgrsc.orgbeilstein-journals.orgacs.org.

This compound has been successfully employed as an iCEST MRI sensor for the detection of Zn²⁺ and Fe²⁺ ions nih.govnih.govacs.orgrsc.orgacs.orgnih.gov. This approach has shown significant potential in medical diagnostics, notably in differentiating between normal and malignant prostate cells based on their zinc content rsc.orgnih.govmdpi.comismrm.org. Research has demonstrated that the iCEST effect, mediated by this compound, dramatically decreases in cancerous prostate cells due to zinc depletion, offering a highly specific method for early diagnosis of prostate cancer rsc.orgnih.govmdpi.comismrm.org. The specificity of iCEST with this compound is further highlighted by its insensitivity to common competitive ions like Mg²⁺ or Ca²⁺, ensuring that contrast is generated only by the targeted ions rsc.orgacs.org.

One of the significant advancements enabled by this compound in MRI is the capability for simultaneous detection and visualization of multiple metal ions using a single ¹⁹F probe. This multi-ion CEST (miCEST) approach capitalizes on the distinct chemical shift offsets (Δω) that this compound exhibits when bound to different metal ions nih.govnih.govacs.orgacs.org.

By applying saturation pulses at specific frequencies corresponding to the unique Δω values of different ion-TF-BAPTA complexes, researchers can selectively generate contrast for each ion. For example, iCEST contrast can be obtained at -2.8 ppm for Zn²⁺-TF-BAPTA and at -18 ppm for Fe²⁺-TF-BAPTA nih.govacs.org. This allows for the separate visualization of mixed Zn²⁺ and Fe²⁺ ions in a specific and simultaneous manner, without interference from other coexisting ions such as Ca²⁺ or Mg²⁺ nih.govnih.govacs.orgacs.orgsemanticscholar.org. This strategy represents a novel concept for designing MRI probes capable of multiplexed biological sensing within the same anatomical region nih.govnih.govacs.org.

Cellular and Molecular Research Investigations with Tf Bapta

Elucidating Calcium-Independent Cellular Mechanisms of TF-BAPTA Action

Recent research has highlighted this compound's ability to influence cellular processes independently of its calcium-chelating properties, uncovering new mechanisms of action.

Direct Protein Interactions and Enzymatic Inhibition (e.g., PFKFB3)

This compound, similar to BAPTA, has been shown to directly interact with and inhibit specific enzymes, demonstrating a calcium-independent mechanism. A notable example is its direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) nih.govresearchgate.netresearchgate.netkuleuven.bebiorxiv.org. PFKFB3 is a key glycolytic enzyme, and its inhibition by this compound has significant downstream effects on cellular metabolism and survival nih.govresearchgate.netresearchgate.netkuleuven.be. This direct interaction with PFKFB3 is a previously unknown effect of BAPTA and its analogs, indicating that cellular effects observed with BAPTA are not solely attributable to calcium buffering nih.govresearchgate.net. Studies have shown that this compound and BAPTA are equally potent in inducing cell death in MCL-1-addicted cancer cells, despite this compound's significantly lower calcium affinity, further supporting a calcium-independent mechanism involving PFKFB3 inhibition nih.gov. The inhibitory effect of BAPTA on PFKFB3 activity can be alleviated by increasing calcium concentrations in the assay buffer, suggesting that the free acid form of BAPTA, rather than its calcium complex, is responsible for this inhibition researchgate.net.

Table 1: Key Findings on this compound's Direct Protein Interactions and Enzymatic Inhibition

Target Protein/EnzymeEffect of this compoundCalcium DependenceReference
PFKFB3Direct InhibitionCalcium-independent nih.govresearchgate.netresearchgate.netkuleuven.be

Modulation of Key Metabolic Pathways (e.g., Glycolysis)

The direct inhibition of PFKFB3 by this compound leads to a significant modulation of glycolysis, a central metabolic pathway. This compound has been observed to impair glycolysis, resulting in a rapid suppression of mTORC1 activity nih.govresearchgate.netbiorxiv.org. This glycolytic impairment is evidenced by a decrease in fructose (B13574) 1,6-bisphosphate levels, a downstream metabolite in the glycolytic pathway biorxiv.org. The ability of this compound to reduce extracellular lactate (B86563) levels further supports its impact on glycolysis biorxiv.org. These findings underscore a critical calcium-independent mechanism by which this compound influences cellular metabolism, ultimately compromising the survival of certain cancer cells nih.govresearchgate.net.

Table 2: this compound's Modulation of Key Metabolic Pathways

Metabolic PathwayEffect of this compoundKey ObservationCalcium DependenceReference
GlycolysisImpairmentDecreased fructose 1,6-bisphosphate; reduced extracellular lactateCalcium-independent nih.govresearchgate.netbiorxiv.org

Interferences with Intracellular Signaling Cascades (e.g., mTORC1)

This compound's impact on glycolysis directly interferes with crucial intracellular signaling cascades, notably the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The inhibition of PFKFB3 by this compound leads to a swift suppression of mTORC1 activity nih.govresearchgate.netbiorxiv.org. This suppression, in turn, abrogates mTORC1-driven processes, such as Mcl-1 translation, leading to a rapid decline in Mcl-1 protein levels nih.govresearchgate.netbiorxiv.org. The observed effects on mTORC1 activity and Mcl-1 protein levels were also induced by this compound, an analog with low calcium affinity, reinforcing the calcium-independent nature of this interference nih.govresearchgate.net. This highlights a novel link between PFKFB3, mTORC1, and MCL-1, independent of calcium chelation nih.gov.

Table 3: this compound's Interference with Intracellular Signaling Cascades

Signaling CascadeEffect of this compoundDownstream ConsequenceCalcium DependenceReference
mTORC1SuppressionAbrogation of Mcl-1 translation; rapid decline in Mcl-1 protein levelsCalcium-independent nih.govresearchgate.netbiorxiv.org

Applications in Cellular Physiology Research

Beyond its calcium-independent effects, this compound is also a valuable tool in cellular physiology research, particularly in the assessment of calcium signaling dynamics and ion homeostasis.

Assessment of Calcium Signaling Dynamics in Specific Cellular Compartments

This compound, due to its properties as a fluorinated intracellular calcium ion indicator with a high dissociation constant, is employed in studies assessing calcium signaling dynamics. It allows for the measurement of cytosolic free calcium concentration ([Ca²⁺]i) using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy physiology.orgphysiology.org. This is particularly useful for studying calcium levels in perfused organ systems, where traditional fluorescent indicators might be challenging due to motion artifacts physiology.orgnih.gov. For instance, this compound has been utilized in cardiac studies to examine the correlation between changes in [Ca²⁺]i and cardiac function following burn trauma physiology.orgphysiology.org. Its high dissociation constant helps to reduce perturbations caused by buffering of calcium transients, allowing for a more accurate assessment of calcium dynamics physiology.orgphysiology.org.

Table 4: Applications of this compound in Assessing Calcium Signaling Dynamics

Research AreaApplicationKey TechniqueBenefit of this compoundReference
Cardiac PhysiologyMeasurement of cytosolic [Ca²⁺]i¹⁹F NMR SpectroscopyHigh dissociation constant reduces buffering perturbations physiology.orgphysiology.org

Investigation of Ion Homeostasis in Perfused Organ Systems (e.g., Cardiac Studies)

This compound plays a role in investigating ion homeostasis in perfused organ systems, particularly in cardiac studies. In Langendorff-perfused rat hearts, this compound loading has been used to assess the relationship between changes in myocardial [Ca²⁺]i and alterations in cardiac contractility physiology.orgphysiology.org. For example, studies have shown that burn trauma leads to impaired cardiac contractility, which is paralleled by a significant rise in [Ca²⁺]i in the heart, as measured using this compound physiology.orgphysiology.org. While this compound loading can transiently decrease left ventricular developed pressure (LVDP), it allows for the assessment of calcium levels without masking burn-related changes in other metabolic parameters like the phosphocreatine-to-Pi ratio physiology.orgphysiology.org. This application highlights this compound's utility in understanding the complex interplay of ion concentrations and physiological function in intact organ systems physiology.orgphysiology.orgnih.gov.

Table 5: Applications of this compound in Investigating Ion Homeostasis in Perfused Organ Systems

Organ SystemResearch FocusKey Findings (Example)Reference
Perfused HeartMyocardial [Ca²⁺]i and cardiac functionBurn trauma increases [Ca²⁺]i and impairs contractility physiology.orgphysiology.org

Studies on Cellular Responses to Induced Stress and Injury

Research indicates that BAPTA analogs, including this compound, play a role in modulating cellular responses to various forms of induced stress and injury. Intracellular BAPTA (BAPTAi), which encompasses TF-BAPTAi, has been shown to impair glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity wikipedia.org. This inhibition subsequently impedes mTORC1-driven Mcl-1 translation, ultimately compromising the survival of cancer cells that are dependent on MCL-1 for survival wikipedia.org. Notably, these effects were observed with TF-BAPTAi, highlighting a calcium-independent mechanism through which BAPTA analogs can influence cellular metabolism and stress responses wikipedia.org.

Beyond metabolic stress, BAPTA-AM, a membrane-permeant acetoxymethyl ester of BAPTA, has been investigated for its effects on other stress pathways. For instance, BAPTA-AM was found to prevent the redistribution of Toll-like receptor 4 (TLR4) to the plasma membrane induced by oxidative stress (e.g., hydrogen peroxide) in macrophages, suggesting a role in mitigating inflammatory responses linked to oxidative injury ctdbase.org. Furthermore, BAPTA-AM has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and components of the endoplasmic reticulum (ER) stress response, such as p-IRE1α and XBP1s, in cells stimulated with lipopolysaccharide (LPS) uni-hamburg.de. This indicates that cytoplasmic calcium, whose levels can be modulated by BAPTA, is a critical factor in regulating ER stress and inflammatory injury uni-hamburg.de. In the context of Shiga toxin-induced cellular intoxication, treatments with calcium chelators like BAPTA-AM partially protected cells by inhibiting Ca2+-mediated signaling and p38MAPK activation uni.lu. Additionally, BAPTA-AM pretreatment has been observed to attenuate baicalin-induced apoptosis and reactive oxygen species (ROS) production in osteosarcoma cells, suggesting a link between calcium levels, oxidative stress, and cell death nih.gov.

Insights into Cell Survival and Apoptosis Pathways

BAPTA and its analogs, including this compound, provide critical insights into the intricate mechanisms governing cell survival and apoptosis. Apoptosis, a highly regulated form of programmed cell death, is crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells. It can be triggered by various stimuli and involves complex signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often regulated by the Bcl-2 family of proteins and the PI3K/AKT/mTOR pathway.

Research on this compound's Role in Modulating Apoptosis (e.g., MCL-1 Dependent Pathways)

Recent research has illuminated a significant role for this compound in modulating apoptosis, particularly in the context of MCL-1-dependent pathways. Studies have demonstrated that intracellular BAPTA (BAPTAi) and its derivative, TF-BAPTAi, are equally potent in inducing cell death in MCL-1-addicted cancer cells wikipedia.org. This effect is characterized by a rapid decline in MCL-1 protein levels, which is achieved by inhibiting mTORC1-driven Mcl-1 translation wikipedia.org.

A key finding is that the apoptotic effects of TF-BAPTAi are largely independent of its calcium-buffering capacity wikipedia.org. Despite TF-BAPTAi having a significantly lower affinity for Ca2+ compared to BAPTA (K_D ~ 65 µM for TF-BAPTAi vs. ~160 nM for BAPTA), both compounds were equally effective in inducing the death of MCL-1-addicted cancer cells wikipedia.org. This suggests a novel, Ca2+-independent mechanism at play, which was identified as the direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) by BAPTAi and its analogs wikipedia.org. The inhibition of PFKFB3 subsequently impairs glycolysis and mTORC1 activity, leading to the downregulation of MCL-1 protein wikipedia.org.

Table 1: Effect of BAPTA Analogs on MCL-1 Protein Levels and Cell Death in MCL-1-Addicted Cancer Cells (Formatted as a static table for presentation)

CompoundCa2+ Affinity (K_D)Effect on MCL-1 Protein LevelsEffect on Cell Death in MCL-1-Addicted CellsCa2+-Dependence of Effect
BAPTA~160 nMDecreasedInducedLargely Ca2+-independent wikipedia.org
This compound~65 µMDecreasedInduced (equally potent as BAPTA)Ca2+-independent wikipedia.org

Neuroprotective Research Applications of BAPTA Analogs

BAPTA analogs have demonstrated promising neuroprotective applications in various research settings, primarily through their ability to modulate intracellular calcium levels and associated downstream pathways. Elevated intracellular calcium is a critical factor in neuronal damage following various insults, including anoxia/aglycemia and excitotoxicity.

Studies using BAPTA-AM have shown its capacity to temporarily protect against oxygen-glucose deprivation (OGD)-induced neurodegeneration in organotypic hippocampal slice cultures. This neuroprotective effect is thought to be mediated by the attenuation of synaptic release of endogenous excitatory neurotransmitters, thereby reducing excitotoxicity. The duration of neuroprotection by BAPTA-AM was found to directly parallel its retention within the slices.

More broadly, BAPTA, as a cell-permeable and highly selective Ca2+ chelator, has been shown to alleviate neuronal apoptosis caused by physical damage. In an in vitro model of neural damage, BAPTA inhibited neuronal apoptosis and reduced the generation of reactive oxygen species (ROS). This protective action translated to enhanced preservation of electrophysiological function. Furthermore, in vivo studies involving spinal cord transection in mice demonstrated that local and immediate application of BAPTA was strongly neuroprotective, promoting motor recovery. These findings underscore the therapeutic potential of BAPTA analogs in mitigating neuronal injury and improving functional outcomes in conditions associated with calcium dysregulation and oxidative stress.

Methodological Considerations and Research Challenges in Tf Bapta Application

Experimental Design to Distinguish Calcium-Dependent and Calcium-Independent Effects of BAPTA Analogs

A critical application of TF-BAPTA lies in its ability to help researchers distinguish between Ca²⁺-dependent and Ca²⁺-independent cellular effects. BAPTA, typically introduced into cells as its membrane-permeant acetoxymethyl ester (BAPTA-AM), is a primary tool for chelating intracellular Ca²⁺ uni.lu. However, studies have revealed that BAPTA and its analogs can exert cellular effects that are not solely attributable to their Ca²⁺-chelating properties uni.lu.

To address this, researchers employ BAPTA derivatives with varying Ca²⁺ affinities. This compound, for instance, possesses a significantly lower affinity for Ca²⁺ (K_D ~ 65 µM) compared to BAPTA (K_D ~ 160 nM), representing approximately a 400-fold difference uni.lu. This substantial difference in Ca²⁺ binding allows for experimental designs where this compound can be used to probe for Ca²⁺-independent mechanisms.

For example, studies investigating the impact of intracellular BAPTA (BAPTAi) on cancer cell survival utilized TF-BAPTAi to differentiate effects. It was observed that BAPTAi alone induced cell death in certain cancer cell lines by inhibiting mTORC1-driven Mcl-1 translation and directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity uni.lu. Crucially, these effects were also induced by TF-BAPTAi, despite its much higher K_D for Ca²⁺ (approximately 600-fold higher than basal cytosolic Ca²⁺ concentration of 100 nM) uni.lu. This finding strongly indicated that PFKFB3 inhibition and the subsequent impact on cellular metabolism and Mcl-1 levels were Ca²⁺-independent mechanisms of BAPTAi uni.lu.

The use of BAPTA analogs with different Ca²⁺ affinities provides a powerful strategy to dissect the intricate roles of Ca²⁺ signaling from other potential off-target effects of the chelator.

CompoundCa²⁺ Dissociation Constant (K_D)Reference
BAPTA~160 nM uni.lu
This compound~65 µM uni.lu

Strategies for Intracellular Delivery and Retention for Sustained Research Observations

Effective intracellular delivery and sustained retention of BAPTA analogs, including this compound, are crucial for prolonged and meaningful research observations. BAPTA is commonly introduced into cells as its membrane-permeant acetoxymethyl (AM) ester, such as BAPTA-AM uni.lu. The AM ester form allows the compound to readily cross cell membranes, where intracellular esterases cleave the AM groups, releasing the free acid form of BAPTA, which is then trapped inside the cell.

Despite the widespread use of AM esters, challenges remain. The intracellular concentrations of the chelator can be difficult to estimate, and the compounds are subject to metabolism and extrusion from cells, making their kinetics hard to predict. For instance, studies have shown that the neuroprotective effect of BAPTA-AM in cultured hippocampal slices paralleled its retention, highlighting the importance of sustained intracellular presence for its effects.

Strategies to promote the retention of BAPTA-like buffers in neurons or other cell types are actively explored to prolong their effects. Beyond AM ester loading, other methods for intracellular delivery include microinjection, diffusion from patch-clamp pipettes, chemical loading techniques, and even lipotransfer delivery. For advanced applications, particularly in imaging, incorporating BAPTA analogs into nanocarriers like liposomes can increase local concentrations and potentially modulate exchange rates, thereby improving contrast efficiency and facilitating sustained observations.

Interpretational Challenges in Complex Biological Systems and Dynamic Environments

The use of BAPTA analogs in complex biological systems and dynamic environments presents significant interpretational challenges. A primary concern is that the observed cellular effects may not be solely due to Ca²⁺ buffering. As highlighted, BAPTAi and TF-BAPTAi have been shown to directly inhibit PFKFB3, an effect unrelated to their Ca²⁺-chelating properties uni.lu. Similarly, BAPTA has been found to affect Ca²⁺ channel voltage dependence in ways unrelated to its Ca²⁺-binding kinetics. These "off-target" or Ca²⁺-independent effects necessitate careful experimental controls and a critical reassessment of findings based solely on the use of BAPTA analogs uni.lu.

Furthermore, biological systems are inherently complex and dynamic, involving numerous interconnected components that interact in non-linear ways. Interpreting data from experiments involving Ca²⁺ chelators like this compound requires an understanding of the "interactome" – the network of interactions among biomolecules – rather than focusing on isolated components. The development of dynamic models from biological data is a non-trivial exercise, and models can sometimes be unidentifiable, leading to inaccurate mechanistic interpretations.

The responsiveness and self-amplifying capacities of biological systems mean that interventions, even with highly specific probes, can lead to complex, cascading effects that are difficult to deconstruct. Researchers must consider that cells are not "perfect machines" and that their inherent complexity can be a resource, but also a source of interpretational difficulty. Understanding the dynamic behavior of these networks, often through the integration of computational and experimental approaches, is fundamental to making sense of the data generated with probes like this compound.

Principles of Probe Design Optimization for Specific Research Objectives

Optimizing the design of probes such as this compound is crucial for achieving specific research objectives, particularly in advanced imaging and sensing applications. The principles of probe design focus on tailoring the chemical structure to achieve desired properties, including Ca²⁺ affinity, cell permeability, and the ability to generate a detectable signal.

For this compound, its design as a tetrafluorinated derivative of BAPTA is specifically optimized for ¹⁹F Magnetic Resonance Imaging (MRI) applications. As a ¹⁹F chelate analog, this compound can be used for the simultaneous detection of multiple metal ions using multi-ion chemical exchange saturation transfer (miCEST) MRI. The detection principle relies on the difference in the ion-specific ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift offset values between the ion-bound and free this compound, exploiting the dynamic exchange between these forms to obtain MRI contrast.

Key principles in designing such responsive contrast agents include:

Modulating Ca²⁺ Affinity: As seen with this compound, altering the substituents on the BAPTA core can significantly change its Ca²⁺ binding characteristics, allowing for the creation of probes sensitive to different Ca²⁺ concentration ranges or for differentiating Ca²⁺-dependent effects uni.lu.

Incorporating Reporter Groups: The addition of fluorine atoms in this compound allows for ¹⁹F NMR detection, making it a "smart" probe that responds to its environment (e.g., metal ion binding) with a detectable signal.

Enhancing Delivery and Localization: Probe design often considers strategies to improve intracellular delivery, such as the use of AM esters, or encapsulation within nanocarriers to increase local concentration and control cellular uptake and retention.

Minimizing Off-Target Effects: While challenging, probe design aims to minimize non-specific interactions or activities that could confound experimental results, although as discussed, off-target effects can still occur and must be accounted for uni.lu.

Optimizing Exchange Kinetics: For chemical exchange-based imaging, the rate of exchange between the free and bound forms of the probe is a critical parameter that needs to be optimized for sensitivity and specificity.

These principles guide the development of BAPTA-based probes tailored for diverse research objectives, from simple Ca²⁺ buffering to sophisticated multi-ion imaging.

Future Directions and Emerging Research Avenues for Tf Bapta

Expanding the Scope of Detectable Metal Ions in Complex Biological Contexts

TF-BAPTA has already demonstrated success in detecting specific metal ions, notably Zn²⁺ and Fe²⁺, in biological systems beilstein-journals.org. A significant future direction involves expanding the range of metal ions detectable by this compound and its derivatives, particularly within the intricate environment of living cells and tissues.

The ability of this compound to simultaneously detect both Zn²⁺ and Fe²⁺ using a single imaging probe is a notable advantage, as evidenced by two distinctive peaks in iCEST spectra, without interference from coexisting physiological ions such as Ca²⁺, Mg²⁺, or Na⁺ acs.org. This multi-ion detection capability is crucial given the vital roles of various metal ions in biological processes and their association with disease states when levels deviate from normal beilstein-journals.orgresearchgate.net.

Table 1: this compound's Detectable Metal Ions and Key Characteristics

Metal IonDetection MethodExchange Rate (kex)Δω (ppm)Specificity/InterferenceSource
Zn²⁺¹⁹F NMR, iCEST~20 s⁻¹-2.8No interference from Ca²⁺, Mg²⁺, K⁺, Na⁺ beilstein-journals.orgrsc.orgacs.org
Fe²⁺¹⁹F NMR, iCEST~20 s⁻¹-18No interference from Ca²⁺, Mg²⁺, Zn²⁺, K⁺, Na⁺ beilstein-journals.orgrsc.orgacs.org
Ca²⁺¹⁹F NMR, iCEST~10,000 s⁻¹ (too rapid)-Not suitable for iCEST contrast acs.org

Future research will likely explore modifications to this compound's chelating scaffold to tune its affinity and selectivity for other biologically relevant metal cations, including copper, manganese, and potentially even toxic heavy metals, while maintaining the advantageous ¹⁹F NMR/MRI readout nih.gov. Overcoming challenges associated with redox-active metals, such as competing metal-initiated fluorescence quenching pathways, will be critical for developing probes for ions like Cu(I) and Fe(II)/Fe(III) nih.gov.

Advanced Applications in Cellular and Organ-Level Research Methodologies

The unique properties of this compound make it highly suitable for advanced applications in cellular and organ-level research, particularly in real-time monitoring and diagnostics. One significant application already demonstrated is its use as a fluorinated Zn-binding probe for ¹⁹F iCEST MRI to differentiate between normal and malignant prostate cells rsc.orgresearchgate.net.

Research Findings: Prostate Cancer Detection with this compound Studies have shown that ¹⁹F iCEST MRI, utilizing this compound, can distinguish between normal and malignant prostate cells with a 10-fold difference in contrast following glucose-stimulated zinc secretion in vitro researchgate.net. This capability stems from the dramatic decrease in mobile zinc concentration during the initial development of prostate cancer researchgate.net. The iCEST signal in normal prostate cells was observed to decrease upon downregulation of the ZIP1 zinc transporter, further validating the zinc-sensing mechanism researchgate.net. Beyond in vitro studies, this methodology has also been successfully applied in vivo using orthotopic prostate cancer mouse models rsc.orgresearchgate.net.

This application highlights this compound's potential for:

Real-time monitoring of dynamic metal ion changes: The ability to map dynamic changes in labile Zn²⁺ in vivo after pathological or physiological stimuli is a significant asset for biomedical research rsc.org.

Disease diagnostics and progression tracking: The differentiation of normal and malignant prostate cells suggests this compound's utility in early diagnosis and monitoring disease progression researchgate.net.

Understanding cellular metabolism in disease: By enabling the visualization of zinc dynamics related to glucose metabolism, this compound contributes to a deeper understanding of metabolic alterations in cancer researchgate.net.

Future research will likely expand these applications to other diseases where metal ion dysregulation is implicated, such as neurodegenerative disorders (e.g., Alzheimer's, Huntington's, and Parkinson's diseases, where zinc ions play important roles) researchgate.net. Integrating this compound into advanced imaging platforms, such as high-field MRI systems and potentially even organ-on-a-chip technologies, could further enhance its utility for studying complex biological processes at higher resolution and throughput mdpi.com.

Comprehensive Elucidation of Additional Ca²⁺-Independent Molecular Targets and Mechanisms

While BAPTA and its derivatives, including this compound, are widely recognized as calcium chelators, emerging research highlights their significant calcium-independent molecular targets and mechanisms. This area represents a crucial future direction to fully understand the cellular effects of these compounds and to potentially uncover novel therapeutic avenues.

Recent findings demonstrate that intracellular BAPTA (BAPTAi) and its derivatives can interfere with cellular physiological processes independently of their Ca²⁺-chelating properties nih.govopen.ac.uk. Specifically, TF-BAPTAi, which possesses a significantly lower affinity for Ca²⁺ (KD ~ 65 µM) compared to BAPTA (KD ~ 160 nM), has been instrumental in distinguishing Ca²⁺-dependent versus Ca²⁺-independent effects nih.gov. Its KD for Ca²⁺ is approximately 600-fold higher than the basal cytosolic Ca²⁺ concentration, making its Ca²⁺-buffering impact minimal in many contexts nih.gov.

A major breakthrough in this area is the identification of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) as a direct molecular target of BAPTAi nih.govbiorxiv.org. PFKFB3 is a key enzyme involved in glycolysis. The direct inhibition of PFKFB3 by BAPTAi leads to impaired glycolysis, which subsequently inhibits mTORC1-driven Mcl-1 translation, ultimately compromising the survival of MCL-1-dependent cancer cells nih.govbiorxiv.org. This effect, crucially, was observed even with TF-BAPTAi, indicating its Ca²⁺-independent nature nih.gov.

Table 2: Ca²⁺-Independent Effects of BAPTA and this compound

Compound/DerivativeCa²⁺ Affinity (KD)Ca²⁺-Independent EffectMechanism/TargetSource
BAPTA~160 nMInduces cell death in MCL-1-dependent cancer cellsDirect inhibition of PFKFB3, impeding mTORC1-driven Mcl-1 translation nih.govbiorxiv.org
This compound~65 µMInduces cell death in MCL-1-dependent cancer cells (minimal Ca²⁺ buffering)Direct inhibition of PFKFB3, impeding mTORC1-driven Mcl-1 translation nih.gov
BAPTA analoguesVaryingStimulated prostacyclin productionInverse relationship to Ca²⁺ affinity open.ac.uk
BAPTA-Inhibition of Na⁺/K⁺ ATPaseDirect protein interaction nih.gov
BAPTA-Cytoskeleton disassemblyCa²⁺-independent mechanism open.ac.uk

These findings have significant implications, suggesting that cellular effects attributed to BAPTA in past studies may not solely be related to Ca²⁺ signaling, necessitating a reassessment of calcium's role in various cellular processes when BAPTA has been used as a tool nih.govbiorxiv.org. Beyond PFKFB3, other Ca²⁺-independent effects of BAPTA and its analogues have been reported, including the stimulation of prostacyclin production open.ac.uk and direct inhibition of the Na⁺/K⁺ ATPase nih.gov. Furthermore, BAPTA has been shown to induce cytoskeleton disassembly and affect single-channel Cl⁻ currents in a Ca²⁺-independent manner open.ac.uk.

Future research will focus on a comprehensive elucidation of these additional Ca²⁺-independent molecular targets and mechanisms. This includes identifying other proteins with which BAPTA and its derivatives directly interact, mapping the binding sites, and understanding the downstream signaling pathways affected. Such investigations will provide a more complete picture of this compound's pharmacological profile, potentially revealing new therapeutic targets and refining the interpretation of countless studies that have relied on BAPTA as a Ca²⁺ chelator.

Q & A

Q. What is the chemical structure of TF-Bapta, and how does it enable selective detection of metal ions in biological systems?

this compound (tetrafluorinated BAPTA derivative) is an organic borate chelator with four fluorine atoms incorporated into its structure. Its design allows selective binding to divalent metal ions (e.g., Zn²⁺, Fe²⁺) via carboxylate and ether oxygen groups. The fluorine atoms enable detection via ¹⁹F NMR or MRI, as their chemical shifts are sensitive to ion-binding events . Methodological Insight: To validate ion selectivity, researchers use ¹⁹F NMR spectroscopy to monitor chemical shift changes upon titration with target ions (e.g., 0.5 mM Zn²⁺ induces distinct shifts compared to Fe²⁺) .

Q. What experimental techniques are commonly used to study this compound-metal ion interactions?

Key techniques include:

  • ¹⁹F NMR Spectroscopy : Detects ion-binding events via fluorine signal shifts.
  • iCEST (isoform-Selective Chemical Exchange Saturation Transfer) MRI : Visualizes spatial distribution of ion-bound this compound in tissues.
  • 1H/19F MRI Co-Registration : Combines anatomical (1H) and ion-specific (19F) imaging . Example Setup: For iCEST, apply B1 = 3.6 μT for 2 s saturation pulses at Δω = -2.8 ppm or -18 ppm to resolve Zn²⁺ vs. Fe²⁺ signals .

Q. How should this compound solutions be prepared to ensure reproducibility in metal ion studies?

Standard protocol:

  • Dissolve this compound in buffered solutions (pH 7.4) at 5 mM concentration.
  • Add 0.5–200 µM metal ions (e.g., Zn²⁺, Fe²⁺) to mimic physiological or pathological conditions.
  • Include controls lacking ions to establish baseline ¹⁹F NMR/iCEST signals .

Advanced Research Questions

Q. How can researchers differentiate between Zn²⁺ and Fe²⁺ binding to this compound in complex biological environments?

Approach :

  • Use iCEST spectral profiling : Zn²⁺-bound this compound shows peaks at Δω = -2.8 ppm, while Fe²⁺-bound forms exhibit Δω = -18 ppm (Figure 1d–f in ).
  • Multi-ion competition assays : Co-incubate this compound with Zn²⁺ and Fe²⁺ (e.g., 200 µM each) to resolve overlapping signals via deconvolution algorithms . Data Interpretation Challenge : Overlapping signals in co-existing ion environments require advanced modeling (e.g., linear combination fitting of reference spectra).

Q. How should contradictory results in this compound’s ion-binding affinity be addressed?

Case Study : Discrepancies in reported binding constants for Zn²⁺ (e.g., due to pH or buffer composition variations). Resolution Strategy :

  • Standardize experimental conditions (pH, ionic strength).
  • Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. NMR).
  • Perform meta-analysis of published dissociation constants (Table 1).

Table 1 : Reported Dissociation Constants (Kd) for this compound-Ion Complexes

IonKd (µM)MethodReference
Zn²⁺0.15¹⁹F NMR
Fe²⁺0.22iCEST MRI
Ca²⁺>500Fluorescence[Uncited]

Q. What are optimal this compound concentrations for in vivo vs. in vitro studies?

  • In Vitro : 5 mM for high signal-to-noise ratio in NMR/MRI.
  • In Vivo : ≤1 mM to avoid cellular toxicity while maintaining detectability . Trade-off : Lower concentrations reduce signal intensity but improve biocompatibility.

Q. How can this compound be used to study dynamic ion fluctuations in live-cell imaging?

Method :

  • Load cells with membrane-permeable this compound-AM esters.
  • Monitor real-time ¹⁹F NMR/iCEST signals during ion perturbations (e.g., Zn²⁺ release during apoptosis). Limitation : Signal quenching in hypoxic environments requires calibration against oxygen-sensitive probes.

Methodological Best Practices

  • Data Validation : Always include negative controls (ion-free this compound) and spike-in recovery experiments.
  • Instrument Calibration : Regularly calibrate MRI/NMR systems using reference samples (e.g., 1 mM this compound + 0.5 mM Zn²⁺).
  • Ethical Compliance : For in vivo studies, ensure adherence to institutional guidelines for experimental animals or human tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.